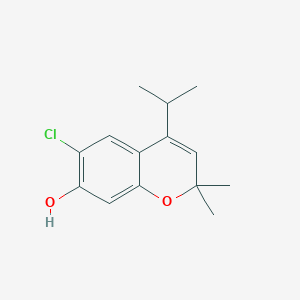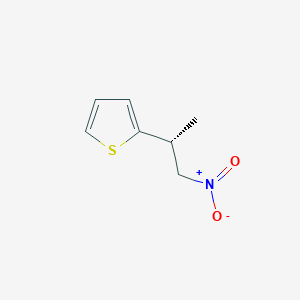
(R)-1-Nitro-2-(2-thienyl)propane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-1-Nitro-2-(2-thienyl)propane is an organic compound that features a nitro group (-NO2) attached to a propane backbone, with a thienyl group (a sulfur-containing five-membered ring) as a substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-Nitro-2-(2-thienyl)propane typically involves the nitration of a suitable precursor. One common method is the nitration of 2-(2-thienyl)propane using nitric acid in the presence of a catalyst. The reaction conditions often require careful control of temperature and pH to ensure the selective formation of the desired nitro compound.
Industrial Production Methods
Industrial production of ®-1-Nitro-2-(2-thienyl)propane may involve large-scale nitration processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product. The use of advanced separation techniques, such as distillation and crystallization, further enhances the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
®-1-Nitro-2-(2-thienyl)propane undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroso or nitrate derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The thienyl group can participate in electrophilic aromatic substitution reactions, where substituents such as halogens or alkyl groups can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C) are frequently used.
Substitution: Electrophilic aromatic substitution reactions often employ reagents like bromine (Br2) or alkyl halides in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of nitroso or nitrate derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or alkylated thienyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
®-1-Nitro-2-(2-thienyl)propane is used as a building block in the synthesis of more complex organic molecules
Biology
In biological research, ®-1-Nitro-2-(2-thienyl)propane is studied for its potential as a bioactive molecule. Its nitro group can undergo bioreduction to form reactive intermediates that may interact with biological targets, making it a candidate for drug development and biochemical studies.
Medicine
The compound’s potential medicinal applications include its use as a precursor in the synthesis of pharmaceuticals. Its ability to undergo various chemical transformations makes it a versatile intermediate in the production of drugs with diverse therapeutic effects.
Industry
In the industrial sector, ®-1-Nitro-2-(2-thienyl)propane is used in the manufacture of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in the production of polymers, coatings, and electronic materials.
Wirkmechanismus
The mechanism of action of ®-1-Nitro-2-(2-thienyl)propane involves its interaction with molecular targets through its nitro and thienyl groups. The nitro group can undergo reduction to form reactive intermediates, which can then interact with enzymes, receptors, or other biomolecules. The thienyl group can participate in π-π interactions and hydrogen bonding, further influencing the compound’s biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Nitro-2-(2-thienyl)ethane: Similar structure but with an ethane backbone instead of propane.
2-Nitrothiophene: Contains a nitro group directly attached to the thiophene ring.
1-(2-Thienyl)-2-nitropropane: Similar structure but with the nitro group attached to a different carbon atom.
Uniqueness
®-1-Nitro-2-(2-thienyl)propane is unique due to its specific arrangement of the nitro and thienyl groups on a propane backbone. This configuration imparts distinct chemical and physical properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential bioactivity further distinguish it from similar compounds.
Eigenschaften
CAS-Nummer |
799812-12-7 |
|---|---|
Molekularformel |
C7H9NO2S |
Molekulargewicht |
171.22 g/mol |
IUPAC-Name |
2-[(2R)-1-nitropropan-2-yl]thiophene |
InChI |
InChI=1S/C7H9NO2S/c1-6(5-8(9)10)7-3-2-4-11-7/h2-4,6H,5H2,1H3/t6-/m1/s1 |
InChI-Schlüssel |
PLUPFVWFZMYUAJ-ZCFIWIBFSA-N |
Isomerische SMILES |
C[C@H](C[N+](=O)[O-])C1=CC=CS1 |
Kanonische SMILES |
CC(C[N+](=O)[O-])C1=CC=CS1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(2-Aminophenyl)sulfanyl]butanedinitrile](/img/structure/B12538194.png)
![7-Methyl-5-phenylquinolino[4,3-b][1,5]benzothiazepin-6-one](/img/structure/B12538203.png)
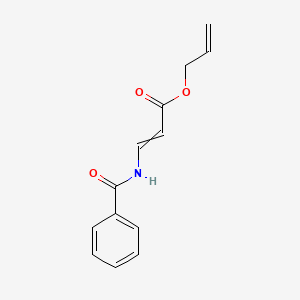
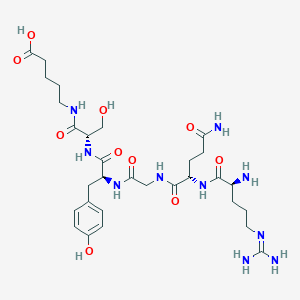

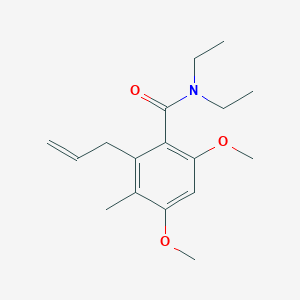
![(8-Methoxynaphtho[2,1-b]furan-1-yl)acetic acid](/img/structure/B12538230.png)
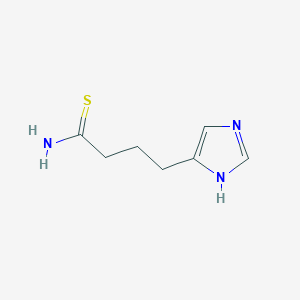

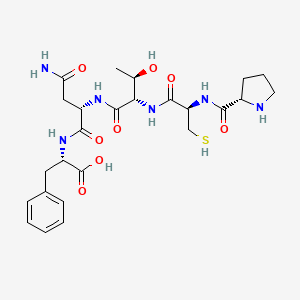
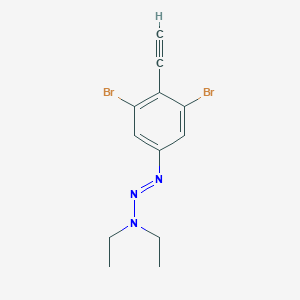
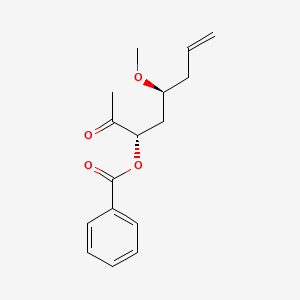
![5-Methyl-3-[(naphthalen-1-yl)methyl]-1,3-thiazol-2(3H)-imine](/img/structure/B12538265.png)
